3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Description
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine (CAS: 1221724-28-2) is a small organic molecule featuring a 1,2,4-oxadiazole core substituted with a 2-methylpropyl (isobutyl) group at position 3 and a propan-1-amine chain at position 3. The compound is commonly encountered as its hydrochloride salt, which enhances aqueous solubility for research applications . The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, making it prevalent in medicinal chemistry.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-7(2)6-8-11-9(13-12-8)4-3-5-10/h7H,3-6,10H2,1-2H3 |
InChI Key |
JRHSZBJZEQRMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropyl hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action can help alleviate symptoms of neurodegenerative diseases by improving neurotransmitter levels in the brain.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical attributes of the target compound and its analogs:
Physicochemical and Functional Insights
- Hydrophobicity vs. Polarity : The 2-methylpropyl group in the target compound imparts moderate hydrophobicity, whereas analogs with pyridinyl (e.g., CAS 926198-60-9) or methoxyphenyl (e.g., CAS 1154346-16-3) substituents exhibit increased polarity due to aromatic π-systems and hydrogen-bonding capabilities .
- Salt Forms : The hydrochloride (target) and oxalate (CAS 1820603-84-6) salts differ in counterion effects. Hydrochlorides generally offer higher water solubility, while oxalates may influence crystallization and stability .
- Synthetic Accessibility : Reductive amination (yields ~50%) is a common route for oxadiazole-amine derivatives, as seen in analogs like MA2 and MA3 (). The methylthio-containing compounds (e.g., CAS 1154346-16-3) may require additional sulfur-incorporation steps .
Biological Activity
3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C₉H₁₈N₃O
- Molecular Weight : 183.25 g/mol
- CAS Number : 926259-49-6
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole structure. The specific synthetic route may vary depending on the desired purity and yield.
Antimicrobial Activity
Research has identified that compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that derivatives of oxadiazole showed promising activity against various bacterial strains, suggesting that this compound could be effective against infections caused by resistant bacteria .
Inhibition of Type III Secretion System (T3SS)
A dissertation highlighted that certain oxadiazole derivatives could inhibit the Type III secretion system in pathogenic bacteria. Specifically, high concentrations (50 μM) of related compounds led to approximately 50% inhibition of secretion in assays designed to measure T3SS activity . This mechanism is crucial as T3SS is a virulence factor in many Gram-negative bacteria.
Case Study 1: Anthelmintic Activity
In a recent screening study utilizing Caenorhabditis elegans, researchers evaluated a library of small molecules for anthelmintic activity. The study identified several compounds capable of killing nematodes at concentrations between 25 to 50 ppm. Although specific data on this compound was not detailed, the structural similarity suggests potential efficacy in this area .
Case Study 2: Cytotoxicity and Cellular Impact
Further studies are required to evaluate the cytotoxic effects of this compound on human cell lines. Preliminary assessments indicate that while some oxadiazole derivatives exhibit low toxicity at therapeutic concentrations, detailed cytotoxicity profiles are essential for understanding safety and efficacy .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or nitriles under thermal or catalytic conditions. For example, oxadiazole ring formation can be achieved via refluxing in anhydrous solvents like THF or DMF with catalysts such as ZnCl₂ . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of amidoxime to acylating agent), reaction time (14–24 hours), and temperature (80–100°C). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm proton environments (e.g., oxadiazole ring protons at δ 8.1–8.5 ppm, methylpropyl group at δ 1.0–1.2 ppm) and carbon connectivity .
- IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N–O (950–1050 cm⁻¹) validate the oxadiazole core .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, particularly for steric effects from the 2-methylpropyl group .
Q. What safety precautions are critical when handling this amine derivative in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers at –20°C, away from ignition sources .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing substituent effects on the oxadiazole ring?
- Methodological Answer : Conflicting shifts may arise from tautomerism or solvent interactions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize the compound and suppress exchange broadening. 2D NMR techniques (COSY, HSQC) clarify coupling patterns and assign overlapping signals. For steric hindrance from the 2-methylpropyl group, variable-temperature NMR (VT-NMR) can reveal dynamic effects .
Q. What strategies exist for improving the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Buffered solutions (e.g., phosphate buffer pH 7.4) minimize hydrolysis of the oxadiazole ring .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C). Lyophilization improves long-term storage stability .
Q. How does the steric and electronic environment of the 2-methylpropyl group influence the compound's reactivity in nucleophilic reactions?
- Methodological Answer : The branched alkyl chain introduces steric hindrance, reducing nucleophilic attack at the oxadiazole ring’s N–O bond. Electronic effects are probed via Hammett substituent constants (σ values) and DFT calculations. Comparative studies with linear alkyl analogs show decreased reactivity in SN2 reactions (e.g., 30% lower yield in methylation assays) .
Q. What methodologies are employed to assess the compound's potential as a pharmacophore in drug discovery?
- Methodological Answer :
- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites (e.g., hydrophobic pockets accommodating the 2-methylpropyl group) .
- ADMET Profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models evaluate metabolic and absorption properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
